molecular formula C12H10O3 B11993328 1,3-Indandione, 2-propionyl- CAS No. 2740-25-2

1,3-Indandione, 2-propionyl-

Cat. No.: B11993328
CAS No.: 2740-25-2
M. Wt: 202.21 g/mol
InChI Key: KNOZCKSSLOTBPA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Indandione Chemistry

The study of indandiones dates back to their initial synthesis, which was often driven by the exploration of their potential pharmacological activities. semanticscholar.org Early research into 1,3-indandione (B147059) and its derivatives was stimulated by their known anticoagulant properties. semanticscholar.org Over time, the focus of indandione chemistry has expanded beyond its initial applications. The core 1,3-indandione structure is a versatile scaffold in organic synthesis, serving as a building block for more complex molecules. wikipedia.org

Methods for preparing 1,3-indandione compounds have also evolved. Traditional methods include the condensation of phthalic esters with ethyl acetate (B1210297) followed by hydrolysis and decarboxylation. google.com Other approaches involve the reaction of phthalate (B1215562) compounds with malonate compounds. google.com The Friedel-Crafts reaction has also been utilized for the derivatization of 1,3-indandione at the 2-position. nih.gov More recently, electrochemical methods have been explored as a greener alternative for synthesizing indandione derivatives. nih.gov

Significance of 2-Substituted-1,3-Indandiones in Chemical Sciences

The substitution at the 2-position of the 1,3-indandione ring system is of particular importance as it significantly influences the compound's chemical and biological properties. semanticscholar.org The carbon at this position is alpha to both carbonyl groups, making it a nucleophilic center that readily participates in various chemical reactions. wikipedia.org

2-substituted-1,3-indandiones have garnered interest for a wide range of potential applications. They have been investigated for their biological activities, including antitumor, anticancer, sedative, and neuromuscular blocking properties. semanticscholar.org Furthermore, the interest in 2-substituted 1,3-indandiones has extended into the field of material science, where they are used as strong electron acceptors in the creation of new dipolar molecules with interesting optical properties. semanticscholar.org The synthesis of various 2-substituted-1,3-indandiones is often pursued to explore these diverse applications. semanticscholar.org

Scope and Research Trajectory of 1,3-Indandione, 2-Propionyl- Studies

Research on 1,3-Indandione, 2-propionyl- specifically has focused on understanding its chemical behavior and potential applications. Studies have investigated its synthesis, typically through the reaction of 1,3-indandione with propionyl chloride or other propionylating agents. ontosight.ai

Investigations into the chemical properties of 2-acyl-1,3-indandiones, including the 2-propionyl derivative, have explored their tautomeric forms. Spectroscopic studies, such as 13C-NMR, have indicated that these compounds preferentially exist in the enol form rather than the triketo form. tandfonline.com Polarographic studies have been conducted to understand the reduction mechanisms of 2-acyl derivatives of indan-1,3-dione, including 2-propionyl-1,3-indandione. chemicalpapers.com The acetylation of 2-acyl-1,3-indandiones with ketene (B1206846) has also been studied, revealing a regioselective O-acetylation to form 2-(1-acetoxyalkylidene)-1,3-indandiones. chempap.org

The reactivity of 2-acyl-1,3-indandiones with various nucleophiles has also been a subject of research. cas.cz These studies aim to elucidate whether the reaction occurs at the carbonyl carbon of the acyl group or at a carbonyl carbon of the indandione skeleton. cas.cz Such fundamental research is crucial for harnessing the synthetic potential of compounds like 1,3-Indandione, 2-propionyl-.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC12H10O3
Molar Mass202.21 g/mol
AppearanceSolid
SMILESCCC(=O)C1C(=O)C2=CC=CC=C2C1=O
InChIInChI=1S/C12H10O3/c1-2-9(13)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,10H,2H2,1H3
InChIKeyKNOZCKSSLOTBPA-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2740-25-2

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-propanoylindene-1,3-dione

InChI

InChI=1S/C12H10O3/c1-2-9(13)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,10H,2H2,1H3

InChI Key

KNOZCKSSLOTBPA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,3 Indandione, 2 Propionyl

Strategies for the Construction of the 1,3-Indandione (B147059) Core

The synthesis of the foundational 1,3-indandione structure is a well-established area of organic chemistry, with several reliable methods for its construction. These strategies primarily rely on condensation reactions and intramolecular cyclizations to form the fused bicyclic system.

Phthalate (B1215562) and Malonate Condensation Routes

One of the most direct and widely utilized methods for synthesizing the 1,3-indandione core involves the condensation of phthalate esters with compounds containing an active methylene (B1212753) group, followed by hydrolysis and decarboxylation. The classic approach is a Claisen condensation between a dialkyl phthalate, such as dimethyl phthalate, and ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. nih.govwikipedia.org This reaction forms the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is then subjected to acidic hydrolysis to induce decarboxylation, yielding the final 1,3-indandione product. nih.govwikipedia.org

A closely related and effective strategy employs malonic esters, such as diethyl malonate or dimethyl malonate, in place of ethyl acetate. A patented two-step process describes the condensation of phthalate compounds with malonate compounds, followed by a hydrolysis and decarboxylation step to furnish the desired 1,3-indandione derivatives. google.com For instance, the reaction of diethyl phthalate with diethyl malonate, catalyzed by sodium ethoxide in a solvent like dimethylformamide (DMF), produces an intermediate that, upon acidic hydrolysis, yields 1,3-indandione in good yield. This method is advantageous due to its use of readily available starting materials and generally high yields. google.com

Table 1: Examples of 1,3-Indandione Synthesis via Condensation Routes

Reactant 1 Reactant 2 Catalyst/Conditions Intermediate Final Step Yield Reference
Diethyl Phthalate Ethyl Acetate 1. Sodium Ethoxide (Base) 2-(Ethoxycarbonyl)-1,3-dioxoindenide anion 2. Acid Hydrolysis, Heat ~50% nih.gov
Diethyl Phthalate Diethyl Malonate 1. Sodium Ethoxide, DMF, 80-120°C 1,3-Indandione-2,2-diethyl dicarboxylate 2. 3M H₂SO₄, 90°C 82.1%
Phthalic Anhydride (B1165640) Diethyl Malonate Montmorillonite KSF Clay Not Isolated - - nih.gov

Cyclo-Oligomerization Approaches

Intramolecular Friedel-Crafts acylation, a form of cyclo-oligomerization, provides a powerful alternative for constructing the indandione ring system, particularly for substituted variants. This pathway typically begins with a 3-arylpropionic acid derivative. The carboxylic acid is first converted to a more reactive species, such as an acyl chloride (e.g., using thionyl chloride), which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a Lewis acid catalyst like aluminum chloride to cyclize into the five-membered ketone ring. beilstein-journals.orgresearchgate.net

For the synthesis of specific substituted 1,3-indandiones, an intermolecular Friedel-Crafts reaction has been employed. This involves the reaction of a substituted benzoyl chloride with malonyl dichloride, catalyzed by aluminum chloride. nih.govgoogle.com This approach is particularly useful for synthesizing indandiones with electron-donating groups on the aromatic ring, where the phthalate condensation routes may be less efficient. nih.gov

Propionylation at the 2-Position: Directed Synthetic Pathways

The introduction of a propionyl group at the C-2 position of the 1,3-indandione core hinges on the unique reactivity of the active methylene group situated between the two carbonyls.

Acylation Reactions with Propionylating Agents

The target compound, 2-propionyl-1,3-indandione, is synthesized via C-acylation of the 1,3-indandione scaffold. The process involves the deprotonation of the highly acidic C-2 methylene group with a suitable base to form a nucleophilic enolate. This enolate then reacts with a propionylating agent, such as propionyl chloride or propionic anhydride. mdpi.comnih.gov The choice of base and reaction conditions is critical to favor C-acylation over the competing O-acylation. The synthesis and use of 2-propionyl-1,3-indandione in subsequent reactions has been documented in the scientific literature, confirming this synthetic pathway. chempap.orgacs.orgmolaid.com While specific industrial preparations are proprietary, the fundamental reaction follows established principles of dicarbonyl chemistry. chemistrydocs.com

Selective Functionalization at the Methylene Group

The methylene group at the C-2 position of 1,3-indandione is the most reactive site in the molecule due to its α-position relative to two carbonyl groups, which significantly increases the acidity of its protons. wikipedia.org This high reactivity allows for a variety of functionalization reactions, but also necessitates careful control to achieve selective propionylation. The formation of the enolate is the key initial step for any C-alkylation or C-acylation.

This enolate can be attacked by electrophiles at either the central carbon (C-acylation) or the oxygen atom of the enolate (O-acylation). Directing the reaction towards the desired C-acylated product, 2-propionyl-1,3-indandione, requires precise management of reaction parameters such as solvent, temperature, counter-ion, and the nature of the acylating agent. mdpi.com For example, reactions that proceed under kinetic control often favor O-acylation, while thermodynamic control can favor the more stable C-acylated product. The successful synthesis of 2-propionyl-1,3-indandione demonstrates that conditions can be optimized to direct the propionylation to the carbon atom.

Advanced Derivatization and Functionalization of 1,3-Indandione, 2-Propionyl-

Once synthesized, 2-propionyl-1,3-indandione serves as a versatile intermediate for the creation of more complex molecules, particularly heterocyclic systems. The presence of three carbonyl groups, and the enolizable nature of the diketone system, provides multiple sites for further chemical modification.

Research has shown that 2-propionyl-1,3-indandione reacts with nitrogen nucleophiles to form a variety of derivatives. molaid.com Its reaction with hydrazines, for instance, can lead to the formation of pyrazole-fused systems. The monohydrazone of 2-propionyl-1,3-indandione has been prepared and shown to dissolve in dilute base, indicating the reactivity of the remaining carbonyl groups. acs.org

Furthermore, the enol form of 2-propionyl-1,3-indandione can undergo O-acylation. A study demonstrated the regioselective O-acetylation of 2-propionyl-1,3-indandione with ketene (B1206846) to yield 2-(1-acetoxypropylidene)-1,3-indandione. chempap.org This highlights the dual reactivity of the molecule, where the exocyclic enol is the preferred site of acetylation under these conditions. As a 2-acyl derivative, it is also expected to form chelates with various metal ions, a property common to β-dicarbonyl compounds. chemicalpapers.com

Table 2: Documented Derivatization Reactions of 2-Propionyl-1,3-indandione

Reagent Product Type Notes Reference
Nitrogen Nucleophiles (e.g., Hydrazine (B178648), Primary Amines) Heterocyclic Adducts (e.g., Indeno[1,2-c]pyrazoles) The character of the acyl group influences the course of the reaction. molaid.com
Hydrazine Monohydrazone The product dissolves in dilute NaOH, forming a red solution. acs.org
Ketene 2-(1-Acetoxypropylidene)-1,3-indandione A regioselective O-acetylation of the exocyclic enol form. chempap.org

Condensation Reactions with Nitrogen Nucleophiles

The reactivity of 1,3-indandione, 2-propionyl- towards nitrogen nucleophiles is a cornerstone of its synthetic utility, leading to the formation of various nitrogen-containing heterocyclic compounds.

Hydrazine and Hydrazone Formation

The reaction of 2-acyl-1,3-indandiones, including the 2-propionyl derivative, with hydrazine has been a subject of significant study. The reaction typically proceeds at the acyl side chain, yielding the corresponding monohydrazone. acs.org For instance, refluxing equimolar amounts of 2-propionyl-1,3-indandione with hydrazine in ethanol (B145695) for one to three hours readily produces the monohydrazone. acs.org This selectivity is attributed to the higher reactivity of the exocyclic carbonyl group compared to the endocyclic carbonyls of the indandione ring.

The formation of these hydrazones is a critical step in the synthesis of more complex heterocyclic systems. For example, these hydrazones can be further reacted to form mixed azines. acs.org Additionally, the reaction of 1,3-indandione with hydrazinecarboxamide in the presence of triethylamine (B128534) in ethanol yields a bis(hydrazine-1-carboxamide) derivative, which can then be used to synthesize bis-thiazoles. nih.gov

Table 1: Reaction of 2-Acyl-1,3-indandiones with Hydrazine acs.org
2-Acyl-1,3-indandione DerivativeReaction ConditionsProduct
2-Propionyl-1,3-indandioneEquimolar hydrazine, ethanol, reflux (1-3 hours)2-Propionyl-1,3-indandione monohydrazone
2-Acetyl-1,3-indandioneEquimolar hydrazine, ethanol, reflux2-Acetyl-1,3-indandione monohydrazone
2-Phenylacetyl-1,3-indandioneEquimolar hydrazine, ethanol, reflux2-Phenylacetyl-1,3-indandione monohydrazone
Amine-Based Condensations (e.g., Mannich Reaction)

Amine-based condensations, such as the Mannich reaction, represent another important class of transformations for 1,3-indandione derivatives. While specific examples detailing the Mannich reaction with 2-propionyl-1,3-indandione are not prevalent in the reviewed literature, the general reactivity of the 1,3-indandione scaffold suggests its feasibility. The active methylene group in 1,3-indandione is a prime candidate for such reactions. encyclopedia.pub

More broadly, the reaction of 1,3-indandione derivatives with amines can lead to a variety of products. For instance, an unexpected nucleophilic addition of secondary amines onto the cyano groups of push-pull dyes derived from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can occur, leading to cyclization and the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. nih.gov

Mechanistic Pathways of Acyl Carbonyl versus Indandione Skeleton Reactivity with Nucleophiles

The regioselectivity of nucleophilic attack on 2-acyl-1,3-indandiones is a key mechanistic consideration. Studies have shown that with nucleophiles like hydrazine, the reaction preferentially occurs at the carbonyl carbon of the acyl group. acs.org This is in contrast to the reactivity of the parent 1,3-indandione, where reactions often involve the active methylene group at the C-2 position. wikipedia.org

The enol form of 2-acyl-1,3-indandiones plays a crucial role in their reactivity. The enolization can occur at either the acyl carbonyl or the indandione carbonyls. The relative stability of the resulting enolates and the steric environment around each carbonyl group influence the site of nucleophilic attack. In the case of 2-propionyl-1,3-indandione, the exocyclic propionyl carbonyl is generally more electrophilic and sterically accessible to nucleophiles compared to the endocyclic carbonyls of the indandione ring system.

Ketovinylation Reactions

Ketovinylation reactions offer a pathway to extend the carbon framework of 1,3-indandione derivatives. While specific studies on the ketovinylation of 1,3-indandione, 2-propionyl- were not explicitly found, related transformations provide insight into the potential of this reaction class. For instance, a Claisen-Schmidt condensation of 2-acetyl-1,3-indandione with an appropriate aldehyde in acetic acid has been reported to furnish a fully conjugated molecule, which involves a deacetylation reaction. nih.gov This suggests that under certain conditions, the acyl group can participate in or be cleaved during condensation reactions.

Halogenation Studies on Indandione Derivatives

Halogenation of 1,3-indandione derivatives is a well-established method for introducing functional handles for further transformations. Halogenation typically occurs at the active methylene C-2 position. wikipedia.orgmdpi.com For the parent 1,3-indandione, reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) in ethanol can provide the corresponding dihalogenated products in high yields. mdpi.com

A specific procedure for the halogenation of 2-acyl-1,3-indandiones has been developed, which is particularly useful for synthesizing more labile products. researchgate.net The stability and activity of the resulting 2-halo-2-acyl-1,3-indandiones are influenced by the degree of branching in the acyl group. researchgate.net

Table 2: Halogenation of 1,3-Indandione mdpi.com
ReagentSolventProductYield
N-chlorosuccinimide (NCS)Ethanol2,2-Dichloro-1,3-indandione95%
N-bromosuccinimide (NBS)Ethanol2,2-Dibromo-1,3-indandione92%
Trichloroisocyanuric acidBall milling2,2-Dichloro-1,3-indandione98%
Tribromoisocyanuric acidBall milling2,2-Dibromo-1,3-indandione97%

Functionalization with Cyano Groups

The introduction of cyano groups onto the 1,3-indandione scaffold significantly modifies its electronic properties and provides a versatile handle for further chemical transformations. A common method for this functionalization is the Knoevenagel condensation of 1,3-indandione with malononitrile. nih.govencyclopedia.pub This reaction, typically carried out in ethanol with a base like sodium acetate or piperidine, can yield either di- or tetracyano-substituted derivatives depending on the reaction temperature. encyclopedia.pub

While direct cyanation of 1,3-indandione, 2-propionyl- is not explicitly detailed, the Knoevenagel reaction provides a general strategy for introducing cyano-containing moieties. The active methylene group of 1,3-indandione is the reactive site in these condensations. encyclopedia.pub In a related transformation, a three-component reaction between 3-cyano-4-styrylcoumarins, 1,3-indandione, and aliphatic alcohols has been described for the synthesis of multi-functionalized benzocoumarins. acs.org

Catalytic Approaches in 1,3-Indandione, 2-Propionyl- Synthesis and Modification

The synthesis and subsequent modification of 2-propionyl-1,3-indandione and related 2-acyl-1,3-indandiones have been significantly advanced through the development of various catalytic methodologies. These approaches offer milder reaction conditions, enhanced selectivity, and improved efficiency compared to classical stoichiometric methods. Catalytic strategies primarily encompass Lewis and Brønsted acid-catalyzed C-acylation for synthesis, and transition-metal or organocatalyzed reactions for modification at the C-2 position.

Catalytic Synthesis via Friedel-Crafts Acylation and Related Reactions

The direct C-acylation of 1,3-indandione with a propionyl source, such as propionyl chloride or propionic anhydride, represents the most direct route to 2-propionyl-1,3-indandione. This transformation is typically achieved through Friedel-Crafts type reactions, which are often promoted by catalytic quantities of a Lewis acid. While traditional methods employed stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), contemporary methods focus on more efficient and recyclable catalysts. mdpi.comacs.org

Metal triflates have emerged as highly effective, water-tolerant Lewis acid catalysts for a variety of acylation reactions. nih.gov Their utility stems from the strong Lewis acidity of the metal cation and the non-coordinating nature of the triflate anion. nih.gov Scandium triflate (Sc(OTf)₃), for instance, is a versatile catalyst for Friedel-Crafts acylations. Similarly, bismuth(III) triflate (Bi(OTf)₃) and iron(III) triflate (Fe(OTf)₃) have been successfully employed in catalyzing the acylation of aromatic and dicarbonyl compounds. nih.govrsc.org The general mechanism involves the activation of the acylating agent by the metal triflate, generating a highly electrophilic acylium ion or a related reactive intermediate, which then acylates the enol form of 1,3-indandione.

A comparative overview of various Lewis acid catalysts applicable to Friedel-Crafts acylation is presented below.

Table 1: Comparison of Lewis Acid Catalysts for Acylation Reactions

CatalystAcylating AgentSubstrate TypeKey Advantages
Sc(OTf)₃ Acyl Chlorides, AnhydridesAromatic CompoundsHigh versatility, water-tolerant.
Fe(OTf)₃ Aldehydes, Amines1,3-IndandioneSolvent-free conditions, catalyst recyclability. nih.gov
Bi(OTf)₃ Alcohols, Amides1,3-DicarbonylsMild conditions, effective for C-C bond formation. rsc.org
Pr(OTf)₃ AnhydridesAromatic CompoundsExcellent yields under microwave irradiation. nih.gov
AlCl₃ Acyl ChloridesBenzoyl DerivativesTraditional method, effective but often requires stoichiometric amounts and harsh conditions. mdpi.comacs.org

This table is generated based on data from studies on Friedel-Crafts and related acylation reactions.

Strong Brønsted acids have also been shown to catalyze related intramolecular acylations. For example, the self-acylation of β-phenylpropionic acid in the presence of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA) yields 2-(3-phenyl-1-oxopropyl)indan-1-one, a structurally analogous compound. acs.org This highlights the capacity of strong acid catalysis to facilitate the formation of the acylated indanone core.

Catalytic Modification of the 1,3-Indandione Scaffold

Catalysis is also instrumental in the modification of the 1,3-indandione core, particularly at the C-2 position, to generate diverse derivatives. These methods often utilize a pre-formed 2-substituted-1,3-indandione and introduce further complexity through catalytic C-C or C-heteroatom bond formation.

Transition-Metal Catalysis:

Transition metals, particularly rhodium and palladium, are effective catalysts for modifying the C-2 position. A notable strategy involves the use of 2-diazo-1,3-indandione as a carbene precursor. In the presence of a rhodium(II) acetate catalyst, this diazo compound reacts with substrates like benzene (B151609) to yield 2-phenyl-1,3-indandione. This type of carbene insertion reaction provides a powerful tool for creating new carbon-carbon bonds at the C-2 position.

Another approach is the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides, which can be used to construct the indanone ring system itself. acs.org

Table 2: Transition-Metal Catalyzed Modifications Related to 1,3-Indandione

CatalystPrecursorReaction TypeProduct Type
Rhodium(II) acetate 2-Diazo-1,3-indandioneCarbene insertion into C-H bonds2-Aryl-1,3-indandiones
Pd(OAc)₂ Unsaturated Aryl IodidesCarbonylative CyclizationIndanones
Copper(I) Iodide 2-EthynylbenzaldehydeIntramolecular Annulation3-Hydroxy-1-indanone (precursor to 1,3-indandione) mdpi.com

This table summarizes transition-metal catalyzed reactions for the synthesis or modification of the indandione scaffold.

Organocatalysis:

Organocatalysis has emerged as a powerful, metal-free strategy for the asymmetric modification of 1,3-indandione derivatives. These reactions often involve the activation of the substrate by a chiral organic molecule, leading to the formation of complex structures with high stereocontrol. For instance, 2-ethylidene-1,3-indandione, a derivative of the target compound, undergoes vinylogous Michael additions and cascade reactions catalyzed by chiral amines like quinine (B1679958) or diarylprolinol silyl (B83357) ethers. acs.orgresearchgate.net These reactions can lead to the formation of intricate spiro-bridged heterocyclic compounds.

Isothiourea derivatives can catalyze the asymmetric annulation of 1,3-dicarbonyl compounds with α,β-unsaturated acyl ammonium (B1175870) intermediates, which are generated in situ from anhydrides. This allows for the construction of functionalized dihydropyranones and related heterocycles. These examples demonstrate the utility of the 1,3-indandione framework as a key building block in complex molecule synthesis under catalytic conditions.

Elucidation of Tautomeric Forms and Structural Dynamics in 1,3 Indandione, 2 Propionyl

Enol-Keto Tautomerism in 2-Acyl-1,3-Indandiones

The compound 1,3-Indandione (B147059), 2-propionyl- belongs to the class of β-dicarbonyl compounds, which are renowned for exhibiting keto-enol tautomerism. In this specific molecular framework, the central carbon atom (C2) of the indandione ring is positioned between three highly electron-withdrawing carbonyl groups: two from the indandione moiety and one from the propionyl side chain. This structural arrangement renders the single proton on the C2 atom exceptionally acidic, facilitating its migration to one of the adjacent carbonyl oxygen atoms.

This process results in an equilibrium between two primary tautomeric forms:

The Triketo Form (Keto Tautomer): This is the structure formally named 1,3-Indandione, 2-propionyl-. In this form, the C2 carbon is sp³-hybridized and bonded to a hydrogen atom. All three carbonyl groups exist as C=O double bonds.

The Chelated Enol Form (Enol Tautomer): This form, more accurately named 2-propionyl-3-hydroxy-1H-inden-1-one, is the result of the C2 proton migrating to the oxygen of an adjacent ring carbonyl. This creates a C=C double bond within the five-membered ring and an enolic hydroxyl (-OH) group.

A critical feature of the enol tautomer is the formation of a strong intramolecular hydrogen bond. The enolic proton forms a hydrogen bond with the oxygen atom of the propionyl group's carbonyl, creating a highly stable, quasi-aromatic six-membered chelate ring. This intramolecular hydrogen bonding, combined with the extensive π-electron delocalization across the newly formed conjugated system, provides significant thermodynamic stabilization. Consequently, for 2-acyl-1,3-indandiones like the 2-propionyl derivative, the tautomeric equilibrium overwhelmingly favors the chelated enol form in the vast majority of solvents and conditions. The triketo form typically exists as a minor or undetectable species in solution.

Spectroscopic Evidence for Preferred Tautomeric States (e.g., 13C-NMR Analysis)

Spectroscopic analysis provides definitive evidence for the predominance of the chelated enol tautomer of 1,3-Indandione, 2-propionyl- in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is instrumental in this elucidation.

In ¹H-NMR spectra recorded in non-polar solvents like deuterochloroform (CDCl₃), the most telling signal is a sharp singlet observed at a very low field, typically in the range of 15–17 ppm. This characteristic chemical shift is indicative of a strongly deshielded proton involved in a robust intramolecular hydrogen bond, corresponding to the enolic -OH proton. Concurrently, there is a complete absence of a signal in the region expected for a methine proton on an sp³ carbon flanked by carbonyls (typically 4–5 ppm), which confirms the non-existence of the triketo form in any significant concentration.

¹³C-NMR analysis further corroborates this structural assignment. The spectrum of the enol form is distinct from what would be expected for the triketo form. Instead of three signals in the typical ketone/aldehyde region (>200 ppm), the spectrum shows a more complex pattern reflecting the conjugated enone system. The data clearly supports the 2-propionyl-3-hydroxy-1H-inden-1-one structure.

Below is a representative table of ¹³C-NMR chemical shifts for 1,3-Indandione, 2-propionyl- in CDCl₃, which reflects its existence as the chelated enol tautomer.

Carbon Atom AssignmentDescriptionApproximate Chemical Shift (δ, ppm)
C1'Propionyl Carbonyl (C=O)206.5
C1Indandione Ring Carbonyl (C=O)192.1
C3Enolic Carbon (C-OH)178.4
C7aAromatic Quaternary Carbon138.9
C3aAromatic Quaternary Carbon134.5
C5, C6Aromatic Methine Carbons (CH)133.8
C4, C7Aromatic Methine Carbons (CH)122.5
C2Enolic Carbon (=C-C=O)108.2
C2'Propionyl Methylene (B1212753) (-CH₂-)36.1
C3'Propionyl Methyl (-CH₃)9.5

Factors Influencing Tautomeric Equilibria and Conformational Preferences

The strong preference for the chelated enol form of 1,3-Indandione, 2-propionyl- is governed by a combination of powerful electronic and structural factors. While the equilibrium is heavily skewed, its precise position can be subtly influenced by the surrounding environment.

Intramolecular Hydrogen Bonding (IHB): This is the single most dominant stabilizing factor. The formation of the six-membered chelate ring (O=C-C=C-O-H) locks the molecule into the enol conformation. The energy of this hydrogen bond is substantial, estimated to be in the range of 12–16 kcal/mol, which is far greater than the stabilization energy provided by typical intermolecular hydrogen bonds. This internal stabilization makes it energetically unfavorable for the molecule to exist in the triketo form.

Solvent Effects: The nature of the solvent can modulate the tautomeric equilibrium, although the effect is less pronounced than in simpler β-dicarbonyl systems due to the strength of the IHB. The general trend is summarized below.

Solvent TypeExample(s)Effect on Tautomeric EquilibriumRationale
Non-polar Hexane (B92381), CCl₄, CDCl₃Overwhelmingly favors the chelated enol form (>99%).The intramolecular H-bond is not disrupted by solvent competition, making it the most stable state.
Polar Aprotic DMSO, AcetoneStill strongly favors the enol form, but may show minor shifts.The solvent can act as a hydrogen bond acceptor, slightly weakening the IHB but not enough to favor the keto form.
Polar Protic Methanol, WaterMay introduce a very minor population of the keto form.The solvent can compete effectively for hydrogen bonding with the carbonyl groups, potentially stabilizing the keto form to a small degree.

Conformational Preference: The combination of the planar indandione ring system and the requirement to maximize both conjugation and the strength of the intramolecular hydrogen bond forces the entire chelated enol structure into a nearly planar conformation. This rigid, planar geometry is a defining characteristic of its structural dynamics and is essential for its observed stability.

Compound Names Mentioned

Systematic NameCommon/Tautomeric Name
1,3-Indandione, 2-propionyl-Triketo Form
2-propionyl-3-hydroxy-1H-inden-1-oneChelated Enol Form

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as an indispensable tool for the detailed structural elucidation of 2-propionyl-1,3-indandione in solution. The compound's structure, featuring a β-dicarbonyl system, facilitates a dynamic equilibrium between diketo and enol tautomeric forms. NMR analysis provides direct, quantitative evidence of this tautomerism and offers insights into the predominant form under specific solution conditions.

In most organic solvents, 2-propionyl-1,3-indandione exists almost exclusively as one of its two possible chelated cis-enol tautomers. The diketo form is typically a minor component, often undetectable. The ¹H NMR spectrum is particularly revealing. A key diagnostic signal is the enolic proton (-OH), which appears as a sharp singlet at a significantly downfield chemical shift, typically in the range of δ 13.0–15.0 ppm. This pronounced deshielding is a direct consequence of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, forming a stable six-membered ring.

Conversely, the signal for the methine proton at the C2 position, which would be expected around δ 4.0-4.5 ppm in the diketo form, is absent, confirming the predominance of the enol tautomer. The propionyl group gives rise to characteristic ethyl signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The aromatic protons of the indane ring system typically appear as a complex multiplet in the δ 7.8–8.1 ppm region.

¹³C NMR spectroscopy corroborates these findings. In the dominant enol form, the spectrum shows distinct signals for the two non-equivalent carbonyl/enol carbons. The carbon of the free carbonyl group resonates at approximately δ 200 ppm, while the enolic carbon involved in the C=C-OH system appears further upfield, around δ 180-185 ppm. The C2 carbon, part of the enolic double bond, is observed near δ 110 ppm. The presence of these specific signals, rather than two nearly equivalent carbonyl signals around δ 200-205 ppm, provides definitive proof of the enol structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Dominant Enol Tautomer of 2-Propionyl-1,3-indandione in CDCl₃

NucleusFunctional GroupSignal TypeChemical Shift (δ, ppm)Notes
¹HEnolic -OHSinglet~14.5Indicates strong intramolecular H-bonding.
¹HAromatic -CHMultiplet7.80 - 8.10Four protons of the benzene (B151609) ring.
¹HPropionyl -CH₂-Quartet~2.95Coupled to the adjacent methyl group.
¹HPropionyl -CH₃Triplet~1.20Coupled to the adjacent methylene group.
¹³CCarbonyl C=OSinglet~201.5Free carbonyl group of the propionyl moiety.
¹³CEnolic C-OHSinglet~182.0Intramolecularly H-bonded carbonyl carbon.
¹³CEnolic C=C-OHSinglet~110.5The C2 carbon of the indandione ring.

Mass Spectrometry for Fragmentation Pattern Analysis of 1,3-Indandione (B147059) Derivatives

Mass spectrometry, particularly using electron ionization (EI), provides critical information for confirming the molecular weight and elucidating the core structural features of 2-propionyl-1,3-indandione through its characteristic fragmentation pattern. The analysis reveals a series of cleavage pathways that are diagnostic for the acyl-substituted 1,3-indandione scaffold.

The mass spectrum typically shows a distinct molecular ion peak (M⁺) at an m/z corresponding to the compound's molecular weight (C₁₂H₁₀O₃ = 202.06 g/mol ). This peak confirms the elemental composition. The subsequent fragmentation is dominated by cleavages adjacent to the carbonyl groups.

One of the most prominent fragmentation pathways is the α-cleavage of the propionyl group. The loss of the entire propionyl radical (•CO-CH₂CH₃) results in a highly stable acylium ion at m/z 145. This fragment, corresponding to the [M - 57]⁺ ion, is often the base peak in the spectrum due to its stability. An alternative α-cleavage involves the loss of the ethyl radical (•CH₂CH₃) to yield an ion at m/z 173, [M - 29]⁺.

Another significant fragmentation process observed is the McLafferty rearrangement. This intramolecular hydrogen transfer involves the γ-hydrogen of the propionyl group and the carbonyl oxygen of the indandione ring (in the enol form). This rearrangement leads to the neutral loss of ethene (C₂H₄, 28 Da), producing a radical cation at m/z 174, [M - 28]⁺.

Further fragmentation of the primary ions is also observed. For instance, the abundant m/z 145 ion can undergo subsequent loss of a carbon monoxide molecule (CO, 28 Da) from the indandione ring to generate a fragment at m/z 117.

Table 2: Principal Mass Fragments of 2-Propionyl-1,3-indandione under Electron Ionization (EI-MS)

m/zProposed IdentityFragmentation PathwayRelative Intensity
202[M]⁺Molecular IonModerate
174[M - C₂H₄]⁺McLafferty RearrangementHigh
173[M - C₂H₅]⁺α-cleavage (loss of ethyl radical)Moderate
145[M - C₃H₅O]⁺α-cleavage (loss of propionyl radical)High (Often Base Peak)
117[M - C₃H₅O - CO]⁺Loss of CO from m/z 145Moderate

Polarographic Investigations of Redox Mechanisms and Reduction Pathways

Polarography and related voltammetric techniques are powerful methods for investigating the redox behavior of 2-propionyl-1,3-indandione. The carbonyl groups within the β-dicarbonyl system are electrochemically active and undergo reduction at a dropping mercury electrode (DME). The study of the reduction process as a function of pH provides deep mechanistic insights into the electron and proton transfer steps involved.

In aqueous or mixed aqueous-organic media, 2-propionyl-1,3-indandione typically exhibits a single, well-defined polarographic reduction wave across a wide pH range (e.g., pH 2 to 10). The half-wave potential (E₁/₂) of this wave is strongly dependent on the pH of the solution, shifting towards more negative potentials as the pH increases. This dependence indicates the direct involvement of protons in the electrode reaction.

Based on these observations, the electrochemical reduction mechanism is proposed to be a two-electron, two-proton (2e⁻, 2H⁺) process. The reaction proceeds via the reduction of one of the carbonyl groups on the indandione ring to a secondary hydroxyl group. The initial step involves the protonation of the carbonyl oxygen, followed by the uptake of two electrons and a second proton to yield the corresponding 2-propionyl-1-hydroxy-3-indanone product. The propionyl carbonyl is generally less reactive under these conditions than the ring carbonyls.

Table 3: pH Dependence of the Half-Wave Reduction Potential (E₁/₂) for 2-Propionyl-1,3-indandione

Solution pHHalf-Wave Potential (E₁/₂ vs. SCE, V)Inferred Mechanism
2.5-0.88Proton-dependent 2e⁻ reduction
4.0-0.97Proton-dependent 2e⁻ reduction
6.5-1.12Proton-dependent 2e⁻ reduction
8.0-1.22Proton-dependent 2e⁻ reduction

UV-Visible Spectroscopy in Kinetic and Mechanistic Studies

UV-Visible (UV-Vis) absorption spectroscopy is a highly effective technique for examining the electronic structure of 2-propionyl-1,3-indandione and for studying the dynamics of its keto-enol tautomeric equilibrium. The keto and enol forms possess distinct chromophoric systems, leading to significantly different absorption spectra that can be used to monitor their relative concentrations.

The enol form, which predominates in most solvents, features an extended π-conjugated system (β-hydroxy-α,β-unsaturated ketone). This extended conjugation results in a strong absorption band (π → π* transition) at a relatively long wavelength, typically observed in the range of 280 nm to 340 nm. The exact position of this maximum absorption (λ_max) is sensitive to solvent polarity.

The diketo form, by contrast, lacks this extended conjugation. Its spectrum is expected to be a composite of the absorptions from the isolated benzene ring and the dicarbonyl moiety, with a primary λ_max at a much shorter wavelength, generally below 260 nm.

This spectral difference allows for the investigation of the tautomeric equilibrium. By measuring the UV-Vis spectrum in different solvents, the influence of the medium on the equilibrium position can be quantified. For instance, nonpolar solvents like hexane (B92381) tend to favor the intramolecularly hydrogen-bonded enol form, resulting in a strong absorbance at the longer wavelength. Conversely, polar protic solvents like ethanol (B145695) can disrupt the internal hydrogen bond and stabilize the small fraction of the diketo form, causing a slight shift in the observed λ_max and a change in molar absorptivity.

Furthermore, UV-Vis spectroscopy is a valuable tool for kinetic studies. The rate of tautomerization (ketonization or enolization) can be measured by monitoring the change in absorbance at the λ_max of the enol form over time following a perturbation such as a rapid change in solvent, pH, or temperature.

Table 4: Solvent Effects on the Maximum Absorption Wavelength (λ_max) and Tautomeric Equilibrium of 2-Propionyl-1,3-indandione

SolventSolvent TypeObserved λ_max (nm)Inferred Dominant Species
HexaneNonpolar~325Enol (stabilized by intramolecular H-bond)
ChloroformPolar Aprotic~328Enol
EthanolPolar Protic~315Enol (with some disruption of H-bond by solvent)
Aqueous Buffer (pH 7)Polar Protic~285 (Enolate anion)Deprotonated Enolate Anion

Theoretical and Computational Studies of 1,3 Indandione, 2 Propionyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 2-propionyl-1,3-indandione. dergipark.org.tr These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies, which are key determinants of its stability and reactivity.

A central aspect of 2-propionyl-1,3-indandione's structure is the phenomenon of keto-enol tautomerism. The molecule can exist as a tri-keto form or as one of several enol tautomers, where a proton migrates from the central carbon to one of the carbonyl oxygen atoms. researchgate.net Computational studies on analogous β-dicarbonyl compounds have shown that the enol form is often energetically favored due to the formation of a stable intramolecular hydrogen bond and a conjugated system. researchgate.net The relative energies of these tautomers can be calculated with high accuracy, revealing the predominant species under different conditions.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. dergipark.org.tr The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.tr For 2-propionyl-1,3-indandione, the HOMO is typically localized on the enolate portion in its enol form, making this region nucleophilic. wikipedia.org The LUMO, conversely, is usually distributed over the dicarbonyl system, indicating sites susceptible to nucleophilic attack.

Quantum chemical calculations can also generate maps of the electrostatic potential (ESP) on the molecule's surface. These maps visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 2-propionyl-1,3-indandione, the ESP would show negative potential around the carbonyl oxygens and a more positive potential near the hydrogen atoms, providing a guide for intermolecular interactions.

Table 1: Calculated Electronic Properties of a Generic 2-acyl-1,3-indandione Enol Tautomer

PropertyDescriptionTypical Calculated Value (Illustrative)
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 to -5.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-2.0 to -1.0 eV
HOMO-LUMO Gap Difference in energy between the HOMO and LUMO; indicates chemical reactivity.3.5 to 4.5 eV
Dipole Moment A measure of the net molecular polarity.2.0 to 4.0 Debye

Note: The values in this table are illustrative and based on typical results for similar β-dicarbonyl compounds. Actual values for 2-propionyl-1,3-indandione would require specific calculations.

Mechanistic Predictions and Transition State Analysis of Reactions

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of transition states. For reactions involving 2-propionyl-1,3-indandione, such as alkylation, acylation, or condensation reactions, DFT calculations can be used to map out the potential energy surface.

A key application is in understanding the regioselectivity of its reactions. The enolate of 2-propionyl-1,3-indandione is an ambident nucleophile, meaning it can react at either the central carbon or the oxygen atom. By calculating the energies of the transition states for both C-alkylation and O-alkylation pathways, for instance, one can predict which product is more likely to form under kinetic or thermodynamic control.

Furthermore, transition state theory combined with quantum chemical calculations allows for the determination of activation energies. researchgate.net This provides a quantitative measure of the kinetic barrier for a reaction, explaining why some reactions proceed readily while others require harsh conditions. For example, in a Claisen-Schmidt condensation reaction involving 2-propionyl-1,3-indandione, computational modeling could elucidate the energetics of the initial nucleophilic attack, the dehydration step, and any subsequent rearrangements, corroborating or predicting the experimentally observed products. mdpi.com

In Silico Modeling of Molecular Interactions

The interaction of 2-propionyl-1,3-indandione with other molecules, such as solvent molecules, catalysts, or biological macromolecules, can be effectively studied using in silico modeling techniques like molecular docking and molecular dynamics (MD) simulations. rsc.org

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org If 2-propionyl-1,3-indandione were being investigated as an enzyme inhibitor, for example, docking studies could predict its binding mode within the enzyme's active site. These studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. acs.org

Molecular dynamics simulations provide a more dynamic picture of molecular interactions. rsc.org An MD simulation would place 2-propionyl-1,3-indandione in a simulated environment (e.g., a box of water molecules) and calculate the atomic motions over time based on a force field. This can be used to study the solvation of the different tautomers, the conformational flexibility of the propionyl side chain, and the stability of any intermolecular complexes. In the context of materials science, MD simulations could be used to predict how molecules of 2-propionyl-1,3-indandione might pack in a crystal lattice or self-assemble on a surface.

Applications of 1,3 Indandione, 2 Propionyl in Advanced Chemical Research

Role as a Versatile Synthon in Complex Organic Synthesis

The reactivity of the 2-acyl-1,3-indandione moiety, including the 2-propionyl derivative, at both the acyl group and the dicarbonyl system allows for its use as a flexible building block in the synthesis of more complex molecular architectures. ajchem-b.com

Synthesis of Heterocyclic Compounds Incorporating the Indandione Moiety

The 1,3-indandione (B147059) nucleus is a well-established precursor for a wide array of heterocyclic compounds. researchgate.net The 2-propionyl derivative, like other 2-acyl-1,3-indandiones, can react with various nucleophiles to form fused heterocyclic systems. For instance, reactions with hydrazines can lead to the formation of indenopyrazoles. researchgate.net The reaction of 2-acyl-1,3-indandiones with nitrogen nucleophiles such as primary amines, phenylhydrazine, and hydrazine (B178648) has been explored to understand the influence of the acyl group on the reaction's course. molaid.com

Specifically, the monohydrazones of 2-acyl-1,3-indandiones, including the 2-propionyl derivative, have been prepared, with the hydrazone group forming on the side chain. researchgate.net These intermediates can be further cyclized to produce pyrazole (B372694) derivatives. researchgate.net The reaction with aliphatic diamines has also been investigated, showcasing the versatility of 2-acyl-1,3-indandiones in creating diverse heterocyclic structures. acs.org The synthesis of various heterocyclic compounds often involves condensation reactions, where the 1,3-indandione derivative serves as a key starting material. researchgate.netijpsr.com

Building Block for Multifunctional Scaffolds

The indandione scaffold is recognized as a privileged structure in chemistry due to its wide-ranging applications. nih.govmdpi.com The 2-propionyl derivative can be functionalized to create multifunctional scaffolds. The presence of the reactive acyl group and the acidic methylene (B1212753) protons allows for a variety of chemical modifications. wikipedia.org These modifications can introduce different functionalities, leading to compounds with tailored properties. For example, Knoevenagel condensation of 1,3-indandione with aldehydes yields 2-arylidene indan-1,3-diones, which are precursors to various functional materials. researchgate.net While this reaction is more commonly reported with the parent 1,3-indandione, the principles can be extended to its 2-acyl derivatives.

Furthermore, the ability of 2-acyl-1,3-indandiones to undergo reactions at the acyl carbon preferentially allows for the synthesis of molecules like 2-(1-imino alkyl) 1,3-indandiones when reacted with primary amines. ajchem-b.com This selective reactivity is crucial for constructing complex, multifunctional molecules where the indandione core acts as a central scaffold.

Exploration in Materials Science and Engineering

The electron-accepting nature of the 1,3-indandione core makes its derivatives, including 2-propionyl-1,3-indandione, promising candidates for applications in materials science. nih.govmdpi.com

Organic Electronics Applications

Derivatives of 1,3-indandione are utilized in the field of organic electronics. nih.govmdpi.com The electron-accepting properties of the indandione moiety are key to this application. When combined with electron-donating groups, push-pull systems can be created, which are essential for various organic electronic devices. While specific studies on the 2-propionyl derivative are not extensively detailed in the provided results, the general applicability of indandione derivatives as electron acceptors suggests its potential in this area. nih.govmdpi.com

Photopolymerization Initiators

Indandione derivatives have been investigated as components of photoinitiating systems for photopolymerization. nih.govmdpi.comresearchgate.net Photopolymerization initiators are compounds that, upon light absorption, generate reactive species like radicals or cations to initiate polymerization. Novel photoinitiators based on indane-1,3-dione have been developed for both one- and two-photon polymerization, which are techniques used in 3D printing and high-resolution fabrication. researchgate.net These initiators often feature a push-pull structure, where the indandione acts as the electron-accepting part. researchgate.net Although direct evidence for 2-propionyl-1,3-indandione as a photoinitiator is not explicitly present, the established use of the broader indandione family in this application points to its potential. nih.govmdpi.comresearchgate.net

Optical Sensing and Non-Linear Optical (NLO) Materials

The combination of an electron-donating group with the electron-accepting 1,3-indandione core can result in push-pull dyes suitable for ion sensing. mdpi.com The interaction of these dyes with metal ions can lead to changes in their optical properties, forming the basis for optical sensors. researchgate.net

Furthermore, indandione derivatives are explored for their second- and third-order nonlinear optical (NLO) properties. researchgate.netsemanticscholar.org NLO materials can alter the properties of light passing through them and are crucial for applications in photonics and optoelectronics. numberanalytics.comrsc.orgsamaterials.com Studies on dimethylaminobenzylidene-1,3-indandione (DMABI) related chromophores have shown significant NLO activity. researchgate.net The investigation of D–π–A type conjugated indandione derivatives has revealed strong broadband nonlinear absorption, making them promising for optical limiting applications. semanticscholar.org The synthesis of centrosymmetric, quadrupolar dyes from 2,5-diformylpyrrolo[3,2-b]pyrroles and 1,3-indandione has also led to materials with large two-photon absorption cross-sections. acs.org

Mechanistic Aspects of Interactions in Biological Systems (Excluding Clinical Efficacy)

The 1,3-indandione skeleton is a bicyclic aromatic β-diketone that serves as a versatile substrate in organic and pharmaceutical sciences. Derivatives of this structure are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticoagulant properties. The mechanistic basis for these activities lies in the specific molecular interactions between the indandione core and various biological targets.

Enzyme Inhibition Mechanisms (e.g., Cholinesterase, Indoleamine 2,3-Dioxygenase 1)

While direct studies on 1,3-indandione, 2-propionyl- are limited, the broader class of 1,3-indandione derivatives has been identified as effective enzyme inhibitors, particularly for cholinesterases.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. wikipedia.org Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. researchgate.net Various derivatives of 1,3-indandione have been synthesized and evaluated as multifunctional agents targeting cholinesterases. researchgate.netjksus.org For instance, a series of 2-(4-(4-substituted piperazin-1-yl)benzylidene)-1H-indene-1,3(2H)-diones demonstrated moderate to excellent inhibitory activity against both AChE and BuChE. researchgate.net Kinetic studies of different phenindione (B1680310) derivatives (a related phenyl-indandione) revealed diverse inhibition mechanisms, including competitive, non-competitive, un-competitive, and mixed-type inhibition, depending on the specific substituent. researchgate.net One study identified the compound 2-(3-Chloro propanoyl)-2-phenyl-1,3-indandione, which shares a propionyl-like side chain, as a potent un-competitive inhibitor of cholinesterase. researchgate.net This suggests that the enzyme-inhibitor complex forms after the substrate has bound to the enzyme's active site. researchgate.net The mechanism often involves the inhibitor binding to the active site of the cholinesterase, preventing the breakdown of acetylcholine. wikipedia.org

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govnih.gov Its role in immune suppression has made it a significant target in cancer immunotherapy. nih.govnih.gov While specific inhibition of IDO1 by 1,3-indandione, 2-propionyl- has not been detailed, other indandione-related structures have been investigated. For example, derivatives of 5H-indeno[1,2-c]pyridazin-5-one, which is structurally related to indandione, have been studied for their inhibitory effects on IDO1. acs.org The mechanism of IDO1 inhibitors often involves binding to the heme iron within the enzyme's active site, blocking the access of the substrate, L-tryptophan. nih.gov Given the structural features of 1,3-indandione, it is plausible that its derivatives could be designed to interact with the active site of IDO1.

Molecular Interactions Underlying Scavenging or Modulatory Activities

The 1,3-indandione scaffold is associated with significant antioxidant and radical scavenging activities. This is attributed to the electronic properties of the β-diketone moiety, which can exist in equilibrium with its enol tautomer.

The molecular mechanism behind this antioxidant activity involves the ability of the compound to donate a hydrogen atom or an electron to neutralize free radicals. Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, are commonly employed to evaluate this capacity. iajps.comresearchgate.net Studies on various 2-arylidene-1-indandione derivatives show moderate to good interaction with DPPH. nih.gov The scavenging activity is often concentration- and time-dependent. nih.gov

Furthermore, these derivatives have been shown to inhibit lipid peroxidation, a key process in cellular damage induced by oxidative stress. iajps.com The presence of the dicarbonyl group and potential for enolization in the 1,3-indandione ring system are crucial for these scavenging activities. researchgate.net The specific substituents on the indandione ring can modulate the potency of this antioxidant effect. For example, some synthesized derivatives show high anti-lipid peroxidation of linoleic acid induced by AAPH, a radical initiator. nih.gov

Derivative TypeAssayObserved ActivityReference
Styrylated indanedione derivativesDPPH Scavenging8.12% to 28.14% inhibition iajps.com
Styrylated indanedione derivativesNO Scavenging7.9% to 29.5% inhibition iajps.com
Styrylated indanedione derivativesLipid Peroxidation InhibitionUp to 54.75% inhibition iajps.com
2-Arylidene-1-indandionesDPPH InteractionModerate to satisfying interaction nih.gov
Isoindoline-1,3-dione derivativesDPPH Scavenging58-92% inhibition (at 5 mM) researchgate.net
Spiroindole derivatives with indandioneABTS Radical ScavengingHigh quenching activity, some with lower IC50 than BHT tandfonline.com

Integration into Metabolic Pathways (e.g., Propionyl-CoA in Steroid Biodegradation)

The "2-propionyl-" substituent of the titular compound provides a direct link to a critical intermediate in cellular metabolism: propionyl-CoA. This molecule is a key player in the catabolism of various compounds, including steroids.

In certain bacteria, the biodegradation of steroids like cholesterol and bile acids results in the formation of propionyl-CoA. nih.govd-nb.info The degradation of the steroid side chain often proceeds in a stepwise manner, releasing acetyl-CoA and propionyl-CoA residues. asm.org These metabolites are then channeled into central metabolic pathways. d-nb.info

A crucial intermediate in the bacterial degradation of the steroid nucleus is 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indanedione (HIP), a molecule that contains an indanedione core structure with a propanoate side chain. acs.orgresearchgate.netacs.org HIP is formed after the degradation of the A and B rings of the steroid. acs.org The catabolism of HIP is initiated by its thioesterification to HIP-CoA, which then undergoes further β-oxidation, demonstrating a direct link between an indandione structure and propionyl-CoA metabolism. acs.orgresearchgate.net

The propionyl-CoA generated from steroid breakdown must be detoxified and assimilated by the cell. mdpi.com Bacteria employ several metabolic routes for this purpose, including the 2-methylcitrate cycle (MCC) and the methylmalonyl-CoA pathway (MMC), which ultimately converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net This integration highlights how a molecule like 1,3-indandione, 2-propionyl- structurally relates to key intermediates in fundamental biological degradation and energy production pathways.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of 2-acyl-1,3-indandiones, including the 2-propionyl derivative, has traditionally been approached through established methods. However, emerging research is focused on developing more efficient and selective synthetic strategies to control the introduction of the acyl group and subsequent modifications.

Recent advancements are moving beyond classical Claisen condensation to offer milder conditions and improved selectivity. mdpi.com For instance, the acetylation of 2-acyl-1,3-indandiones with ketene (B1206846) has been shown to be a regioselective and quantitative O-acetylation, exclusively forming 2-(1-acetoxyalkylidene)-1,3-indandiones. chempap.orgajchem-b.com This highlights the nuanced reactivity of the diketo-enol system, where the exocyclic enol form is preferred. chempap.org

Furthermore, organocatalysis presents a promising frontier. An organophosphane-catalyzed direct β-acylation of 2-arylidene-1,3-indandiones using acyl chlorides has been developed, yielding highly functionalized ketone derivatives under very mild conditions. rsc.org The development of enantioselective organocatalyzed reactions, such as the [3+2] cycloaddition to create complex spiro-pyrrolidines, demonstrates a move towards precise stereochemical control. nih.gov Future work will likely focus on adapting these selective methods for the direct and asymmetric synthesis of 2-acyl-1,3-indandiones like the propionyl variant.

Synthetic MethodDescriptionKey AdvantageReference
Acetylation with KeteneRegioselective O-acetylation of the exocyclic enol of a 2-acyl-1,3-indandione.High regioselectivity and quantitative yield. chempap.orgajchem-b.com
Organophosphane-Catalyzed AcylationDirect β-acylation of conjugated systems like 2-arylidene-1,3-indandiones.Occurs under very mild conditions with high yields. rsc.org
Organocatalyzed [3+2] CycloadditionEnantioselective synthesis of complex dispiro compounds from 2-arylidene-1,3-indandiones.High yield and stereochemical control (diastereo- and enantioselectivity). nih.gov
Table 1: Comparison of modern synthetic routes relevant to the 1,3-indandione (B147059) scaffold.

Advanced Computational Design of 1,3-Indandione, 2-Propionyl- Analogues

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of novel molecules. For the 1,3-indandione class, computational methods are being used to predict molecular properties, understand reaction mechanisms, and design analogues with tailored functions.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies are being applied to series of 1,3-indandione derivatives to correlate their structural features with biological activities, such as leishmanicidal and cytotoxic effects. nih.gov These models help identify which parts of the molecule, such as the carbonyl groups or substituents on the aryl rings, are crucial for activity, thereby guiding the synthesis of more potent analogues. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are used to screen 1,3-indandione derivatives against biological targets. ajchem-a.com For example, computational screening of indandione derivatives against the Mycobacterium tuberculosis InhA protein has helped identify potential anti-tubercular drug leads. ajchem-a.com Similarly, rational design based on Structure-Activity Relationship (SAR) studies has led to the development of 1,3-indandione derivatives as selective ligands for misfolded α-synuclein aggregates, which are implicated in Parkinson's disease. nih.govresearchgate.net

In materials science, Density Functional Theory (DFT) is employed to model novel indandione-based donor-acceptor molecules for organic solar cells, predicting their optoelectronic properties like HOMO/LUMO energy levels and charge transfer characteristics. nih.govresearchgate.net These computational approaches allow for the in silico design of new analogues of 1,3-Indandione, 2-propionyl- with optimized electronic properties for specific applications before undertaking laborious synthetic work.

Computational MethodApplication for 1,3-Indandione AnaloguesKey OutcomeReference
4D-QSARCorrelating molecular structure with leishmanicidal and cytotoxic activity.Identifies key structural descriptors for biological activity. nih.gov
Molecular Docking & MD SimulationScreening for potential anti-tubercular agents; designing ligands for α-synuclein.Predicts binding affinities and interactions with protein targets. ajchem-a.comnih.gov
Density Functional Theory (DFT)Modeling donor-acceptor molecules for organic solar cells; understanding reaction regioselectivity.Predicts optoelectronic properties and elucidates reaction mechanisms. nih.govresearchgate.netresearchgate.net
Table 2: Computational techniques in the design of 1,3-indandione analogues.

Exploration of Novel Interdisciplinary Applications Beyond Current Scope

The unique chemical properties of the 1,3-indandione scaffold, particularly its strong electron-accepting nature and versatile reactivity, are paving the way for its use in a variety of high-technology and interdisciplinary fields. mdpi.comresearchgate.net

In materials science, 1,3-indandione derivatives are being heavily investigated as key components in organic electronics. Their use as electron acceptors in donor-acceptor type molecules is crucial for creating materials with interesting thermal, optical, photophysical, and electrochemical properties for applications like organic solar cells and photoelectrical devices. researchgate.netacademie-sciences.frtandfonline.com The ability to tune their light absorption across the visible spectrum makes them excellent candidates for photoinitiating systems in both radical and cationic photopolymerization, which is essential for technologies like 3D printing. mdpi.comacs.org

Another emerging area is in the field of chemical sensors. The 1,3-indandione framework can be functionalized to create molecules that exhibit changes in their optical properties, such as fluorescence, upon binding to specific analytes. academie-sciences.fr Research has demonstrated the use of 2-(diphenylacetyl)-1,3-indandione-1-hydrazone derivatives for the sensitive detection of trichothecene (B1219388) mycotoxins. tandfonline.com Similarly, crown ether derivatives of 2-acyl-1,3-indandiones are being explored as optical sensors and extracting agents for metal ions. academie-sciences.fracademie-sciences.fr These applications leverage the core structure's ability to participate in host-guest chemistry and produce a measurable signal.

Emerging ApplicationRole of the 1,3-Indandione ScaffoldKey Property ExploitedReference
PhotopolymerizationActs as a photoinitiator in visible light-sensitive systems.Broad and tunable light absorption (donor-π-acceptor structure). mdpi.comacs.org
Organic ElectronicsServes as an electron-acceptor moiety in donor-acceptor systems.Strong electron-accepting nature; tunable electrochemical properties. researchgate.netacademie-sciences.frtandfonline.com
Chemical SensorsForms the core of molecules designed to bind specific analytes.Ability to be functionalized to create optical reporters (e.g., fluorophores) for analytes like mycotoxins or metal ions. academie-sciences.frtandfonline.com
Bio-imaging ProbesActs as a selective ligand for biological macromolecules.High-affinity and selective binding to targets like α-synuclein fibrils. nih.govresearchgate.net
Table 3: Novel interdisciplinary applications for 1,3-indandione derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Indandione, 2-propionyl-, and how can reaction conditions be tailored to enhance yield?

  • Methodology : Synthesis typically involves acyl substitution at the 2-position of the 1,3-indandione core. Key parameters include solvent polarity (e.g., anhydrous THF or DMF), temperature control (60–80°C), and catalyst selection (e.g., Lewis acids like AlCl₃). Optimization may require iterative adjustments to stoichiometry and reaction time, with purification via recrystallization or column chromatography . Comparative studies with nitro-substituted analogs (e.g., 2-acetyl-4-nitro-1,3-indandione) suggest that electron-withdrawing groups may necessitate milder conditions to avoid side reactions .

Q. Which analytical techniques are critical for characterizing 1,3-Indandione, 2-propionyl-?

  • Methodology :

  • Spectroscopy :
  • ¹H/¹³C NMR : Resolves proton environments and carbonyl groups; chemical shifts near δ 8–10 ppm indicate aromatic protons, while δ 190–200 ppm (¹³C) confirm ketone functionalities.
  • IR : Peaks at ~1700 cm⁻¹ confirm C=O stretching.
  • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile byproducts.
  • Elemental Analysis : Validates empirical formula (e.g., C₁₄H₁₂O₃) .

Advanced Research Questions

Q. How do structural modifications at the 2-position of 1,3-indandione impact physicochemical and biological properties?

  • Methodology : Structure-activity relationship (SAR) studies compare substituents (e.g., propionyl vs. [(p-chlorophenyl)phenylacetyl] in Chlorophacinone ).

  • Physicochemical : Propionyl groups enhance solubility in polar solvents compared to bulkier aryl-acetyl groups.
  • Biological : Rodenticidal analogs like Chlorophacinone exhibit anticoagulant activity due to vitamin K antagonism; propionyl derivatives may require in vitro coagulation assays (e.g., prothrombin time tests) to assess bioactivity .

Q. What computational approaches predict the pharmacological potential of 1,3-Indandione, 2-propionyl- derivatives?

  • Methodology :

  • QSAR Models : Use descriptors like logP, molecular weight, and electronegativity to correlate structure with activity. Training datasets should include analogs (e.g., nitro- or chloro-substituted indandiones) .
  • Molecular Docking : Screen against target proteins (e.g., vitamin K epoxide reductase) using software like AutoDock Vina. Validate predictions with in vitro enzyme inhibition assays .

Q. How can contradictions in reactivity data for 1,3-Indandione, 2-propionyl- under varying conditions be resolved?

  • Methodology :

  • Controlled Replicates : Conduct reactions in triplicate under standardized conditions (e.g., inert atmosphere, fixed humidity).
  • Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to identify intermediate species.
  • Statistical Analysis : Apply ANOVA to compare yields across conditions, with post-hoc tests (e.g., Tukey’s HSD) to pinpoint variables causing discrepancies .

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